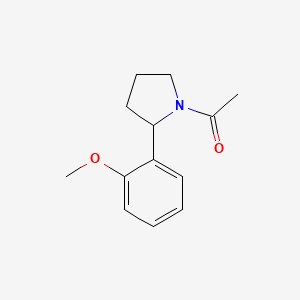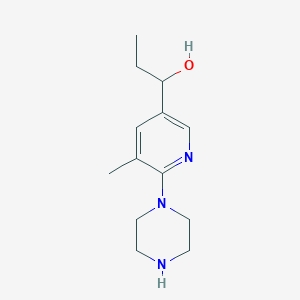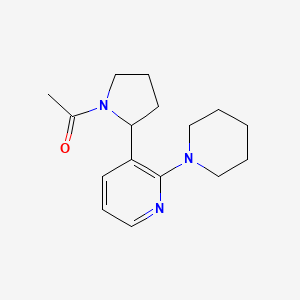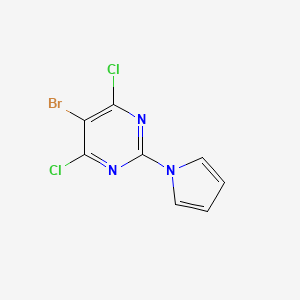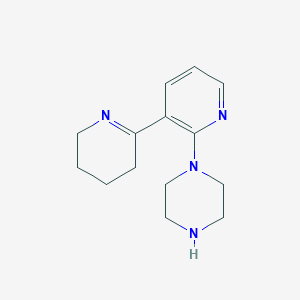
N-((3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline is a complex organic compound that features a triazole ring, a fluorophenyl group, and a methoxyaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . The reaction typically employs a palladium catalyst and an organoboron reagent to form the carbon-carbon bond between the triazole and the fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize reaction conditions and improve yield. For example, a microreactor system can be used to control reaction kinetics and achieve high selectivity and conversion rates . This approach allows for efficient and scalable production of the compound.
化学反応の分析
Types of Reactions
N-((3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
N-((3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-((3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and fluorophenyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
類似化合物との比較
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: This compound shares a similar structure but lacks the fluorophenyl and methoxyaniline groups.
N-(3-Amino-4-fluorophenyl)methanesulfonamide hydrochloride: This compound contains a fluorophenyl group but differs in its overall structure and functional groups.
Uniqueness
N-((3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline is unique due to the presence of the triazole ring, fluorophenyl group, and methoxyaniline moiety
特性
分子式 |
C17H18FN5O |
|---|---|
分子量 |
327.36 g/mol |
IUPAC名 |
N-[[3-[amino-(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-yl]methyl]-3-methoxyaniline |
InChI |
InChI=1S/C17H18FN5O/c1-24-14-4-2-3-13(9-14)20-10-15-21-17(23-22-15)16(19)11-5-7-12(18)8-6-11/h2-9,16,20H,10,19H2,1H3,(H,21,22,23) |
InChIキー |
OSIYINNMODCWSO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NCC2=NC(=NN2)C(C3=CC=C(C=C3)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




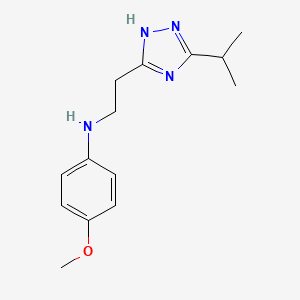
![8-Methylpyrido[2,3-d]pyridazine-5-thiol](/img/structure/B11803315.png)
